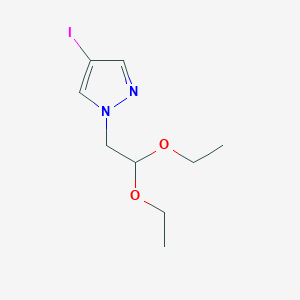![molecular formula C11H13F3N2O B1532759 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine CAS No. 1405322-67-9](/img/structure/B1532759.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine
Descripción general
Descripción
1-(4-(Trifluoromethoxy)phenyl)methylazetidin-3-amine (TFMPA) is an organofluorine compound that has been studied extensively in both organic and inorganic chemistry due to its unique properties. It is a colorless, odorless, and crystalline solid with a melting point of approximately 176°C. It has a variety of applications in the chemical industry, including as a catalyst, as a reagent, and as a precursor to other compounds. In recent years, TFMPA has been studied for its potential use in pharmaceuticals, particularly as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Electrochromic Devices
The compound’s derivatives, particularly those containing the 4-(trifluoromethoxy)phenyl group, have been utilized in the development of electrochromic polymers. These materials can change color when an electric potential is applied, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices . The trifluoromethoxy group influences the HOMO and LUMO energy levels, which are crucial for the color-changing properties of these devices.
Organic Synthesis
As an organic building block, the trifluoromethoxy phenyl group is used in the synthesis of various compounds. For instance, it can be involved in creating pyrazole-containing bisphosphonate esters, which have potential applications in medicinal chemistry due to their bone resorption inhibitory properties .
Agricultural Chemistry
Derivatives of the compound, such as fluridone, are used in agricultural chemistry. Fluridone is a herbicide that controls aquatic vegetation and is used in the management of invasive plant species in water bodies. The trifluoromethoxy group likely contributes to the herbicidal activity by influencing the compound’s interaction with plant enzymes .
Direcciones Futuras
While specific future directions for “1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine” are not available from the search results, related compounds with a 4-(trifluoromethoxy)phenyl group have been used in the development of electrochromic devices . This suggests potential applications in the field of materials science and technology.
Propiedades
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDCZRPDDHNOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1532692.png)


![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)
